(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one
Description
(E)-3-(Dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure includes:
- Ring A: A 4-fluorophenyl group.
- Ring B: A dimethylamino (-N(CH₃)₂) substituent.
- Side chain: A morpholinoethyl (-CH₂CH₂-morpholine) group.
Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The morpholinoethyl group in this compound introduces steric bulk and enhances solubility due to the morpholine ring’s polarity, distinguishing it from simpler chalcone derivatives .
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-1-(4-fluorophenyl)-4-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-19(2)13-15(7-8-20-9-11-22-12-10-20)17(21)14-3-5-16(18)6-4-14/h3-6,13H,7-12H2,1-2H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAJYILTJLYZEQ-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(CCN1CCOCC1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\CCN1CCOCC1)/C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-2-propen-1-one, often referred to as a derivative of propenone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : A propenone backbone with a dimethylamino group and a morpholinoethyl substituent.
- Functional Groups : The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
-
Monoamine Oxidase Inhibition :
- The compound has been studied for its potential to inhibit monoamine oxidase (MAO), particularly MAO-B. Inhibition of MAO-B is linked to neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Parkinson's disease .
- In vitro studies indicate that derivatives of similar structures can inhibit MAO-B with IC50 values in the low nanomolar range, suggesting that this compound may exhibit comparable potency .
- Serotonin Transporter Interaction :
- Antioxidant Properties :
Study 1: MAO-B Inhibition
A study investigated several propenone derivatives for their inhibitory effects on MAO-B. The most potent derivative exhibited an IC50 value of 56 nM, indicating strong inhibitory activity. This suggests that this compound could have similar or enhanced activity due to its structural features .
Study 2: Neuroprotective Effects
Research has indicated that compounds targeting MAO-B can provide neuroprotection in models of oxidative stress. The ability of this compound to inhibit this enzyme may contribute to its potential therapeutic applications in neurodegenerative diseases .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Key Observations:
- Electronegative Substituents : Halogens (F, Cl, Br) at para positions correlate with lower IC₅₀ values. The target compound’s 4-fluorophenyl group aligns with this trend .
- Planarity: Chalcones with smaller dihedral angles (e.g., 7.14° in (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)) exhibit stronger activity due to better π-π stacking with biological targets . The morpholinoethyl group’s flexibility could disrupt planarity.
Structural and Electronic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
